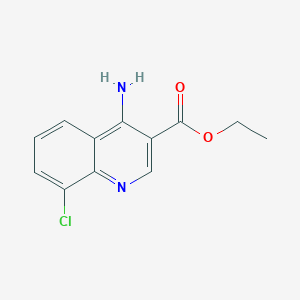

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4-Amino-8-chloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Amino-8-chloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIDLPBVAAQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588697 | |

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-43-5 | |

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Molecular Structure and Overview

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Accurate structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint for such a molecule. The core structure integrates an electron-donating amino group at the C4 position, an electron-withdrawing chloro group at the C8 position, and an ethyl carboxylate group at the C3 position. These features create a distinct electronic environment that governs the molecule's spectroscopic behavior.

Caption: Key predicted fragmentation pathways for the title compound in mass spectrometry.

Integrated Spectroscopic Analysis

The combination of these spectroscopic techniques provides a self-validating system for confirming the structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.

-

MS confirms the molecular formula and the presence of a single chlorine atom.

-

IR confirms the presence of the key functional groups: a primary amine, an ester, and the aromatic quinoline core.

-

¹³C NMR accounts for all 12 unique carbon atoms in their expected electronic environments.

-

¹H NMR reveals the proton count and, most importantly, the connectivity and spatial relationships between protons, allowing for the unambiguous assignment of the substitution pattern on the quinoline ring.

Together, these predicted data points form a comprehensive and reliable fingerprint for the identification and characterization of this compound.

References

- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBugdYa9H6X3GO6MGFVjB4Ch7F46CErFZ-AWEW_uiZeGdkHh95MUNBIZKjo-sAs0KiYQ1Jjf7GhdE6egaTlT-b3Xm7kJtiIpYpYZIAdv2HXgNgLrTV7Hb2SPuPOfAzWoEMBya_IACyPcjqxZVP99PTK4Ja4ZoED9QuJ8jPQzwW7MI37vkNB2I3-Q6HNTFlDdLT5SGluluh-gjYfEMIQdy

- CymitQuimica. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEQqrAf1px2HDebgyrGpANFS86m-4S9qUFK67kac9G9ZPmLHUIwR7ZGdAEP2vKNVl-DeUkM1Smn-hBgSUFnTvG3w2bUQ0Kt5gzI4jdp07zyaISLgHMiho7KHFaGC09NCEGsOEf6__Py50Yc--_joDzNGG_zEA6VnV8sCbRFgs7rBvWLrdnewbpQYLNxzTxDuaod1DL3OD-XKGuO-qz_PahtAV4xw==

- ChemicalBook. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxfDLORfMU95YCWMkEWUkZnyPl77-Sv9zdRn5xBIhMpnRKQUWkj2TLvf62t_qXr-rBS8zEPWlCXK54Vx8p7PKHcGwBxQEoBJudJUN0Idc4hcnYKaL4GWb4cMwXXw752c5L1QJFMJs6zdNPu8n6rt08s4xj53yqMlrSiNivF7MjSyTg688NtU2l0Lr-wOr-B4Sr2GN9

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsXmNIr3dZa5NX3_F97iJKfJXyo2M5pi83-_Xa_DeZC_dyZnFCDTp_nkekmGvtRGdn-mEabcdyT3lGnP4Usy7bxBd6gbXDDBzhEAGpAsW3qaAjXsGDeeu8UmO_HkQb_BVSYmCncea6Gq40pM8Tu6pSYpHOt5xNbs3Vf3iRqKws386agEHqIZky4tkgN8M3Ow4r3tsScoLfHU70hKlF7o_UIc4TSvkCNpL9fWqxcUIFrMchhGk-eC-XLh2vRvAP_Yfw7ZdZaEZQxEG-x6tI8LY6UqO4DFsjjJzVbLpGEU0V4SgZPZGGbowYHLqsydzt1InWfAy0rAyQauKZGoD7NK-XhGEY1Mo9Jk=

- Meléndez, J., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5f0fqQsj3nCjgwt302JVq86vqahbw0c1ZXBfQ59ZqSlFZdA_mqgoaFiWJz94BqiDU8C12cY9nfurM3hl3d2eRLjgOjwSO1Aa19s_L5zZM0j6nTVUHj0V9LHPLcY2w-9O0lu4-PBg-BWVgbPs=

- Mass Spectrometry: Fragmentation. (n.d.). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC-ETj7N8klNbRcItdykrXXzEOs-vAjEgPl-l4KosVNDrkxkPJHK9RNzte5PCUfEEGUMuK0kLZfFw4vqrfEwQvulNimAezn5y1P5ymCi8X0yUbYDescAGsjGdujcF_5kKPdFL2QkTC7qHMIJThSJIFVzDJ4934-89LnTeU6r2Xmg==

Synthesis and Crystallization: The Foundation of Structural Analysis

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate: Methodology, Analysis, and Implications for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates its physicochemical properties, dictates its interactions with biological targets, and ultimately, influences its efficacy and safety as a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a member of the potent 4-aminoquinoline class of compounds.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have given rise to a multitude of approved drugs, including the antimalarials chloroquine and amodiaquine, as well as agents with anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, the subject of this guide, is a promising derivative with potential applications in these therapeutic areas. A definitive crystal structure would provide invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be envisioned through a multi-step process, leveraging established quinoline chemistry. The workflow commences with a Gould-Jacobs reaction, followed by cyclization, chlorination, and finally, amination.

Caption: Proposed synthetic workflow for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.

This synthetic approach offers the advantage of building the substituted quinoline core with the necessary functional groups in a controlled manner. Each intermediate would be rigorously purified, typically by column chromatography or recrystallization, and its identity confirmed by spectroscopic methods such as NMR and mass spectrometry.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination. The following protocol, adapted from the successful crystallization of the closely related precursor, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, serves as an excellent starting point.[5]

Objective: To grow single crystals of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate with dimensions suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

Methodology: Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), and dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent (or a binary solvent mixture) at a slightly elevated temperature to ensure complete dissolution. For the related precursor, DMF was used successfully.[5]

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant room temperature.

-

Monitoring and Harvesting: Monitor the vial daily for the formation of crystals. Once crystals of sufficient size have formed, they can be carefully harvested using a spatula or a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular Architecture

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

The process of SC-XRD data collection and structure refinement follows a standardized workflow.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][6]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic coordinates and thermal parameters are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[5][6]

-

Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Anticipated Crystal Structure and Intermolecular Interactions

While the specific crystal structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate has not been published, we can predict key features based on the known structure of its precursor, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and general principles of chemical bonding and intermolecular forces.[5][7]

Predicted Crystallographic Parameters

The following table summarizes the crystallographic data for the precursor, which can serve as a reference for what to expect for the target compound.

| Parameter | Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[5][7] |

| Chemical Formula | C₁₂H₁₀ClNO₃ |

| Formula Weight | 251.67 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.328 (5) |

| b (Å) | 11.043 (2) |

| c (Å) | 12.350 (4) |

| α (°) | 73.298 (17) |

| β (°) | 70.57 (3) |

| γ (°) | 77.22 (3) |

| Volume (ų) | 1137.8 (7) |

| Z | 4 |

It is plausible that the aminated derivative will crystallize in a similar crystal system, though changes in intermolecular interactions may lead to a different space group and unit cell parameters.

Key Structural Features and Intermolecular Interactions

-

Molecular Geometry: The quinoline ring system is expected to be largely planar. The ethyl carboxylate group will likely exhibit some degree of rotational freedom, and its orientation relative to the quinoline plane will be a key conformational feature.

-

Hydrogen Bonding: The introduction of the 4-amino group creates a new hydrogen bond donor. This N-H group is expected to participate in intermolecular hydrogen bonds with acceptor atoms, such as the carbonyl oxygen of the ester group or the nitrogen atom of a neighboring quinoline ring. These interactions will be crucial in directing the crystal packing.

-

π-π Stacking: The planar aromatic quinoline rings are likely to engage in face-to-face π-π stacking interactions, a common feature in the crystal structures of such molecules.[5] These interactions contribute significantly to the stability of the crystal lattice.

-

Halogen Interactions: The chlorine atom at the 8-position may participate in halogen bonding or other weak intermolecular interactions, further influencing the packing arrangement.

Significance in Drug Development

A definitive crystal structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate provides critical information for drug development professionals:

-

Structure-Activity Relationship (SAR): By understanding the precise 3D conformation and the nature of intermolecular interactions, researchers can better rationalize the compound's biological activity.

-

Rational Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict how the molecule binds to a specific protein target. This allows for the rational design of new, more potent, and selective analogs.

-

Polymorphism Screening: Knowledge of the primary crystal structure is the first step in identifying and characterizing potential polymorphs—different crystalline forms of the same compound that can have different stabilities, dissolution rates, and bioavailability.

-

Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new chemical entity.

References

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

PubMed Central (PMC). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. [Link]

-

PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. National Center for Biotechnology Information. [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

-

National Institutes of Health (NIH). (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). (n.d.). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

-

PubMed. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in various organic solvents. As a pivotal precursor in the synthesis of potent pharmaceutical agents, a thorough understanding of its solubility is paramount for efficient process development, formulation, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data, offering a deep dive into the principles and practical methodologies essential for generating reliable and reproducible solubility profiles.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, solubility is a fundamental physicochemical property that dictates its bioavailability and therapeutic effectiveness.[1][2] For a compound like Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, which serves as a key intermediate, its solubility in organic solvents is a critical determinant of reaction kinetics, purification efficiency, and the ability to formulate it for subsequent synthetic steps. Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in achieving desired purity levels. Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, crystallization, and formulation, thereby streamlining the drug development process.

Physicochemical Characteristics of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

To understand the solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, it is essential to first consider its molecular structure. The molecule possesses a quinoline core, a polar amino group, an ester functional group, and a chloro substituent. This combination of functionalities suggests a molecule with moderate polarity. The presence of the amino group and the nitrogen atom in the quinoline ring allows for hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents. The aromatic quinoline ring and the ethyl ester group contribute to its nonpolar character, suggesting some solubility in less polar organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall process of dissolution involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new forces between the solute and solvent molecules.

For Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, its solubility in a given organic solvent will depend on the balance of energy required to overcome the crystal lattice energy of the solid and the energy released upon solvation. Solvents that can effectively interact with the polar and nonpolar regions of the molecule will be the most effective at dissolving it.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5][6] This "gold standard" technique involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline Ethyl 4-Amino-8-chloroquinoline-3-carboxylate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation or filtration.[2]

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the solid. Care must be taken to avoid adsorption of the solute onto the filter membrane.[5]

-

-

Quantification of Solute Concentration:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2]

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

Visualizing the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening for Kinetic Solubility

In early drug discovery, when sample availability is limited, kinetic solubility assessment provides a faster, albeit less precise, measure of solubility.[2][5] This method typically involves dissolving the compound in a high-solubility solvent like DMSO and then diluting it into an aqueous or organic medium, inducing precipitation. The concentration of the compound remaining in solution is then determined.

General Protocol for Kinetic Solubility

-

Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in DMSO.

-

Dilution and Precipitation: Add a small aliquot of the DMSO stock solution to the organic solvent of interest in a microplate well. The rapid change in solvent composition will cause the compound to precipitate if its solubility is exceeded.

-

Equilibration and Measurement: After a short incubation period, the amount of dissolved compound can be quantified, often using nephelometry (turbidity measurement) or by analyzing the clear supernatant after filtration or centrifugation.[2]

Factors Influencing the Solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: A systematic study across a range of solvents with varying polarities (e.g., heptane, toluene, dichloromethane, acetone, ethanol, methanol) would be highly informative.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.[7]

-

pH (in protic solvents): In protic solvents that can exhibit acidic or basic properties, the ionization state of the amino group on the quinoline ring can be affected, which in turn will influence solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Heptane | 1.9 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Dichloromethane | 9.1 | 15.2 |

| Acetone | 21 | 25.8 |

| Ethanol | 24.5 | 10.5 |

| Methanol | 32.7 | 8.2 |

| Dimethyl Sulfoxide | 46.7 | > 50 |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Conclusion and Future Directions

A comprehensive understanding of the solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in organic solvents is a cornerstone for its successful application in pharmaceutical synthesis and development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. Future work should focus on the experimental execution of these protocols to build a comprehensive solubility database for this important compound across a wide range of pharmaceutically relevant solvents and conditions. This will undoubtedly facilitate more efficient and predictable process development in the synthesis of advanced quinoline-based therapeutics.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). In ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). In Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). In [Source not provided].

- solubility experimental methods.pptx. (n.d.). In Slideshare.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). In Frontiers.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). In [Source not provided].

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Purity Analysis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a key heterocyclic compound, often serving as a crucial intermediate in the synthesis of pharmacologically active molecules. Ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, delving into the rationale behind method selection, detailed experimental protocols, and the interpretation of analytical data. We will explore a multi-modal analytical approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to build a complete purity profile, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The journey of a drug from a laboratory concept to a patient's hands is paved with rigorous quality control checkpoints. A critical, yet often under-emphasized, aspect of this journey is the purity of the starting materials and intermediates. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a substituted quinoline, is a prime example of such a vital building block. The presence of impurities, even in minute quantities, can have cascading effects on the final Active Pharmaceutical Ingredient (API), potentially altering its therapeutic efficacy, introducing toxicity, or compromising its stability.

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] This guide is designed to provide the scientific community with a robust analytical strategy to meet and exceed these regulatory expectations for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.

Understanding the Impurity Landscape

A thorough purity analysis begins with a comprehensive understanding of the potential impurities that can arise during the synthesis and storage of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. These impurities can be broadly categorized as follows:

-

Organic Impurities: These are the most common and diverse class of impurities. They can include:

-

Starting Materials: Unreacted precursors from the synthetic route.

-

Intermediates: Partially formed products from intermediate synthetic steps.

-

By-products: Unwanted molecules formed through side reactions.

-

Degradation Products: Formed by the decomposition of the target compound under the influence of light, heat, or pH.

-

Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.[2][3]

-

-

Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, catalysts, and filter aids.[2][3]

-

Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

A proactive approach involves a scientific appraisal of the chemical reactions involved in the synthesis to predict the most likely impurities.[2]

Diagram: Potential Impurity Profile of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. ikev.org [ikev.org]

- 4. jpionline.org [jpionline.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Tautomerism in 4-Aminoquinoline-3-Carboxylate Esters: An In-Depth Technical Guide for Drug Development Professionals

Preamble: Beyond Static Structures in Drug Design

In the realm of medicinal chemistry and drug development, the static representation of a molecule often belies its dynamic nature. Tautomerism, the phenomenon of readily interconverting constitutional isomers, stands as a critical consideration that can profoundly influence a compound's physicochemical properties, biological activity, and ultimately, its therapeutic efficacy. For researchers engaged with the 4-aminoquinoline scaffold, a cornerstone in antimalarial and anticancer drug discovery, a nuanced understanding of its tautomeric behavior is not merely academic—it is a prerequisite for rational drug design.[1][2][3][4][5] This guide provides a comprehensive exploration of tautomerism in 4-aminoquinoline-3-carboxylate esters, offering both foundational knowledge and practical, field-proven methodologies for its investigation.

The Tautomeric Landscape of 4-Aminoquinoline-3-Carboxylate Esters

The core structure of a 4-aminoquinoline-3-carboxylate ester presents two primary avenues for tautomerism: amino-imino and keto-enol tautomerism. The interplay between these forms is a delicate balance governed by the electronic and steric nature of substituents, solvent polarity, pH, and temperature.

Amino-Imino Tautomerism

The exocyclic amino group at the C4 position can undergo proton transfer to the quinoline ring nitrogen, giving rise to an imino tautomer. This equilibrium is fundamental to the molecule's hydrogen bonding capacity and its interaction with biological targets.

-

Amino Tautomer: Characterized by an NH₂ group at the C4 position. This form is generally favored in non-polar solvents.

-

Imino Tautomer: Features a double bond between the C4 carbon and the exocyclic nitrogen (C=NH) and a protonated ring nitrogen. This tautomer can be stabilized by polar, protic solvents capable of hydrogen bonding.

The relative stability of these tautomers is a key determinant of the molecule's basicity and its ability to engage in specific donor-acceptor interactions within a receptor binding pocket.

Keto-Enol Tautomerism

While the 4-amino form is predominant, the potential for keto-enol tautomerism, particularly in derivatives where the 4-amino group is replaced by a hydroxyl group, provides a valuable comparative framework. In the analogous 4-hydroxyquinoline-3-carboxylate esters, the equilibrium lies between the 4-hydroxy (enol) and the 4-oxo (keto) forms. The principles governing this equilibrium offer insights into the electronic preferences of the quinoline ring system. Generally, the keto form is favored in many quinoline systems due to the stability of the amide-like functionality.[6]

The presence of the 3-carboxylate ester group can influence this equilibrium through intramolecular hydrogen bonding, potentially stabilizing the enol form.

Elucidating Tautomeric Equilibria: A Multi-faceted Approach

A robust characterization of tautomerism in 4-aminoquinoline-3-carboxylate esters necessitates a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is arguably the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[7][8] The slow timescale of the NMR experiment often allows for the observation of distinct signals for each tautomer, providing a direct measure of their relative populations.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 4-aminoquinoline-3-carboxylate ester.

-

Dissolve the sample in a known volume (e.g., 0.75 mL) of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

Add a precisely weighed amount of an internal standard with a known number of protons that resonates in a clear region of the spectrum (e.g., dimethyl sulfone, maleic acid).

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Ensure the probe is properly tuned and the magnetic field is shimmed to achieve excellent resolution.

-

Employ a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified. This is crucial for accurate integration. A typical D1 is 30-60 seconds.

-

Use a calibrated 90° pulse.

-

-

Data Acquisition and Processing:

-

Acquire the ¹H NMR spectrum.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to specific, well-resolved protons of each tautomer and the internal standard. For the amino tautomer, the NH₂ protons can be used, although their broadness can be a challenge. Aromatic protons with distinct chemical shifts for each tautomer are often more reliable.

-

Calculate the molar ratio of the tautomers using the following formula: Ratio (Tautomer A / Tautomer B) = (Integral A / # of Protons A) / (Integral B / # of Protons B)

-

-

Solvent Selection: A range of solvents with varying polarities should be used to probe the influence of the environment on the tautomeric equilibrium. DMSO-d₆, being a polar aprotic solvent, can stabilize the imino tautomer through hydrogen bond acceptance. In contrast, CDCl₃, a non-polar solvent, is less likely to favor the more polar imino form.

-

Internal Standard: The use of a stable, non-volatile internal standard is essential for accurate quantification, as it provides a reference against which the tautomer signals can be compared, minimizing errors from variations in sample concentration or instrument response.

-

Relaxation Delay: A sufficiently long relaxation delay is non-negotiable for qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of protons.

| Tautomer | Key ¹H Chemical Shift (ppm) | Key ¹³C Chemical Shift (ppm) |

| Amino | NH₂: Broad singlet, 5.0-7.0 | C4: ~150-160 |

| H2: Singlet, ~8.5 | C=O (ester): ~165-170 | |

| Imino | NH: Broad singlet, >10.0 | C4: ~170-180 |

| H2: Singlet, downfield shift | C=O (ester): ~165-170 |

Note: These are approximate ranges and will vary depending on the specific substitution pattern and solvent.[9][10][11]

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of the tautomers.[6][12][13][14][15] Each tautomer will have a distinct chromophore and thus a unique absorption spectrum. By analyzing the changes in the spectrum as a function of solvent polarity or pH, the position of the tautomeric equilibrium can be inferred.

-

Sample Preparation:

-

Prepare a stock solution of the 4-aminoquinoline-3-carboxylate ester of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, ethanol, water) to a final concentration that gives an absorbance in the range of 0.1-1.0 AU.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λₘₐₓ for the absorption bands in each solvent.

-

A significant shift in λₘₐₓ with changing solvent polarity (solvatochromism) is indicative of a shift in the tautomeric equilibrium. The more polar imino tautomer is expected to exhibit a red shift (bathochromic shift) in its absorption maximum in more polar solvents.

-

-

Solvent Series: Using a series of solvents with a wide range of polarities allows for a systematic investigation of the solvent's influence on the electronic transitions of the tautomers. This can help to deconvolute the overlapping spectra of the two forms.

-

Concentration Control: Working within the linear range of the Beer-Lambert law is crucial for obtaining meaningful and reproducible spectral data.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the predominant tautomeric form in the solid state. This information is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects and for validating computational models. While obtaining suitable crystals can be a challenge, the structural insights gained are unparalleled. The crystal structure of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, has been reported, providing a reference for the quinoline-3-carboxylate framework.[16]

Computational Chemistry (DFT): In Silico Insights into Tautomer Stability

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative energies of tautomers and for understanding the factors that govern their stability.[17][18][19][20]

-

Structure Preparation:

-

Build the 3D structures of both the amino and imino tautomers of the 4-aminoquinoline-3-carboxylate ester using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Solvation Modeling:

-

To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, DMSO).

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (G) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower free energy is the more stable form.

-

The energy difference (ΔG) can be used to estimate the equilibrium constant (K) using the equation: ΔG = -RTlnK.

-

-

Functional and Basis Set: The choice of functional and basis set is a compromise between accuracy and computational cost. B3LYP/6-31G(d) is a widely used and generally reliable combination for organic molecules. For higher accuracy, larger basis sets and more modern functionals can be employed.

-

Solvation Model: Implicit solvation models like PCM provide a computationally efficient way to approximate the effect of a solvent on the relative energies of the tautomers. This is crucial for comparing theoretical predictions with experimental data obtained in solution.

Visualizing the Tautomeric Equilibrium

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Workflow for the comprehensive analysis of tautomerism.

Caption: The amino-imino tautomeric equilibrium.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data for the tautomeric equilibrium of a generic ethyl 4-aminoquinoline-3-carboxylate in various solvents, as would be determined by qNMR.

| Solvent | Dielectric Constant (ε) | % Amino Tautomer | % Imino Tautomer |

| Chloroform-d | 4.8 | 95 | 5 |

| Acetonitrile-d₃ | 37.5 | 80 | 20 |

| DMSO-d₆ | 46.7 | 70 | 30 |

| Methanol-d₄ | 32.7 | 65 | 35 |

| Water-d₂ | 78.4 | 55 | 45 |

Note: This data is illustrative and the actual equilibrium position will depend on the specific substituents on the quinoline ring.

Implications for Drug Development

The tautomeric state of a 4-aminoquinoline-3-carboxylate ester can have profound implications for its drug-like properties:

-

Receptor Binding: The different hydrogen bonding patterns and shapes of the amino and imino tautomers can lead to significantly different binding affinities for a biological target.

-

Pharmacokinetics (ADME):

-

Solubility: The more polar imino tautomer may exhibit higher aqueous solubility.

-

Lipophilicity (LogP): The less polar amino tautomer will likely have a higher LogP value, affecting its ability to cross cell membranes.

-

Metabolism: The different electronic distributions of the tautomers can influence their susceptibility to metabolic enzymes.

-

-

pKa: The basicity of the molecule is directly linked to the tautomeric equilibrium, which in turn affects its ionization state at physiological pH.

Conclusion

The study of tautomerism in 4-aminoquinoline-3-carboxylate esters is a critical component of a comprehensive drug discovery program. By employing a combination of high-resolution NMR spectroscopy, UV-Vis analysis, X-ray crystallography, and DFT calculations, researchers can gain a detailed understanding of the tautomeric landscape of these important molecules. This knowledge is paramount for establishing robust structure-activity relationships, optimizing pharmacokinetic properties, and ultimately, designing more effective and safer medicines.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]

-

Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & Sánchez-Delgado, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2022). Journal of Molecular Structure, 1262, 133033.

-

Romero, E. L., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. (n.d.).

-

Wieczorkiewicz, P. A. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 27(15), 4901. [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.

-

Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. [Link]

- Macetti, G., Rizzato, S., Beghi, F., Silvestrini, L., & Lo Presti, L. (2016). On the molecular basis of the activity of the antimalarial drug chloroquine: EXAFS-assisted DFT evidence of a direct Fe–N bond with free heme in solution. Physica Scripta, 91(2), 023001.

-

Tautomeric Shifts II: amino and imino bases. (n.d.). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-aminoquinoline-3-carboxylate. Retrieved January 17, 2026, from [Link]

- a UV-Vis absorption of aminoquinoline 4 in various solvents. b... (n.d.).

- Grimme, S., & Brandenburg, J. G. (2022).

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved January 17, 2026, from [Link]

- 4 - RSC Medicinal Chemistry. (n.d.).

- UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.).

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 73(11), 1145–1152. [Link]

-

Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

- NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. (n.d.).

-

Reyes, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o939. [Link]

- Computed UV−vis spectra of the most significant tautomers/ conformers... (n.d.).

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). Journal of the American Chemical Society, 144(11), 4873–4880.

- Benchmarking study of tautomer energies calcul

- Structure of 4-aminoquinoline derivatives. (n.d.).

- DFT Study of Tautomerism in Aklavinone. (n.d.).

- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–206.

- Romero, E. L., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.

- Quantitative 1H Nuclear Magnetic Resonance (qNMR)

- Taming Tautomerism in Organic Crystal Structure Prediction. (2025). ChemRxiv.

-

Wieczorkiewicz, P. A. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(30), 18890–18903. [Link]

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.).

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. medium.com [medium.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biological Screening of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate: A Tri-Phasic Evaluation Framework

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide presents a comprehensive, in-depth framework for the biological screening of a specific derivative, Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. The proposed strategy is designed for researchers, scientists, and drug development professionals, providing a logical, tiered approach to efficiently evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. By synthesizing field-proven insights with technical accuracy, this document outlines detailed protocols, the rationale behind experimental choices, and a pathway from primary screening to preliminary mechanistic and drug-likeness assessment.

Introduction: The Quinoline Pharmacophore and Rationale for Screening

Quinoline and its derivatives have demonstrated an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4] Their mechanism of action is often multifaceted, ranging from DNA intercalation and topoisomerase inhibition in cancer therapy to targeting bacterial enzymes.[1][5]

The subject of this guide, Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, possesses several structural features that justify a rigorous biological evaluation:

-

The Quinoline Core: Provides the fundamental heterocyclic structure associated with broad bioactivity.

-

8-Chloro Substitution: Halogenation, particularly at this position, has been linked to enhanced antimicrobial and anticancer activities in related compounds.[6][7]

-

4-Amino Group: This functional group can be critical for interacting with biological targets, such as the active sites of kinases or topoisomerases.[3]

-

3-Carboxylate Ester: This moiety significantly influences the molecule's physicochemical properties, such as polarity and solubility, and derivatives of quinoline-3-carboxylic acid have shown potent antiproliferative effects.[8][9]

This confluence of structural motifs necessitates a multi-pronged screening approach to fully elucidate the compound's therapeutic potential.

A Tiered Approach to Biological Screening

To maximize efficiency and resource allocation, a tiered screening cascade is proposed. This strategy allows for early and cost-effective identification of primary activities, followed by more focused, in-depth investigations for promising results. Early deselection of compounds with poor activity or undesirable properties is a key principle of modern drug discovery.[10]

Caption: Potential mechanisms of action for quinoline-based anticancer agents. [5]

Protocol 3.1: In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content. [11][12]It offers advantages over metabolic assays like MTT, as it is independent of mitochondrial function and provides a stable endpoint. [11] Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells. [12]5. Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [12]7. Post-Stain Wash: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ (concentration causing 50% growth inhibition).

Data Presentation: Anticancer Cytotoxicity

| Cell Line | Tissue of Origin | Test Compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Result] | [Result] |

| A549 | Lung Carcinoma | [Result] | [Result] |

| HepG2 | Hepatocellular Carcinoma | [Result] | [Result] |

Antimicrobial Activity Evaluation

The quinoline scaffold is present in several antibacterial drugs, and derivatives are continually being explored to combat rising antimicrobial resistance. [6][13]Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency. [14][15]

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method in a 96-well plate format to determine the lowest concentration of the test compound that inhibits visible bacterial growth. [16][17]

Caption: Workflow for the broth microdilution MIC assay. [15] Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in sterile Mueller-Hinton Broth (MHB). The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli, Pseudomonas aeruginosa) overnight. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. [15][16]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.

-

Controls:

-

Positive Control: A well containing MHB and the bacterial inoculum (no compound) to confirm bacterial viability.

-

Negative Control: A well containing only MHB to check for media sterility.

-

Reference Drug: A known antibiotic (e.g., Ciprofloxacin) should be tested in parallel.

-

-

Incubation: Seal the plate and incubate at 37°C for 16-24 hours. [15]6. MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. [14] Data Presentation: Antimicrobial Activity

Bacterial Strain Gram Stain Test Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Staphylococcus aureus Positive [Result] [Result] Escherichia coli Negative [Result] [Result] | Pseudomonas aeruginosa | Negative | [Result] | [Result] |

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, and the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key therapeutic strategies. [18][19]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. [20]Evaluating the test compound's ability to inhibit these enzymes provides a direct measure of its potential anti-inflammatory activity.

Protocol 5.1: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

These assays are typically performed using commercially available inhibitor screening kits that utilize purified enzymes and detect the formation of their respective products. [21][22] Methodology Principle:

-

COX Inhibition Assay: The assay measures the activity of purified human or ovine COX-1 and COX-2 enzymes. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced. The generation of the final product is measured, often via a colorimetric or fluorometric method. [21][23]The reduction in signal in the presence of the test compound relative to a vehicle control indicates inhibition.

-

5-LOX Inhibition Assay: This assay measures the ability of the compound to inhibit purified 5-lipoxygenase. The enzyme converts a substrate to a fluorescent product. A decrease in fluorescence intensity indicates enzymatic inhibition. [22] General Procedure:

-

Reconstitute purified enzymes (COX-1, COX-2, or 5-LOX) and reagents according to the manufacturer's protocol.

-

Add the test compound over a range of concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a known inhibitor as a positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX). [21]3. Add the enzyme to the wells and incubate for a specified time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

-

Incubate for the prescribed reaction time at the recommended temperature (e.g., 37°C).

-

Stop the reaction and measure the output (absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (concentration causing 50% enzyme inhibition).

Data Presentation: Anti-inflammatory Enzyme Inhibition

| Enzyme Target | Test Compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

|---|---|---|---|

| COX-1 | [Result] | Indomethacin | [Result] |

| COX-2 | [Result] | Celecoxib | [Result] |

| 5-LOX | [Result] | Zileuton | [Result] |

Preliminary ADMET Profiling

A significant percentage of drug candidates fail during development due to poor pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. [24]Performing an early, preliminary assessment using computational (in silico) tools is a rapid and cost-effective strategy to flag potential liabilities before committing to more extensive studies. [25][26] In Silico Assessment: Using various software platforms and web servers, the following key drug-like properties can be predicted from the molecule's chemical structure:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).

-

Pharmacokinetics: Aqueous solubility, blood-brain barrier penetration, human intestinal absorption.

-

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Guideline/Comment |

|---|---|---|

| Molecular Weight ( g/mol ) | [Result] | Lipinski's Rule: < 500 |

| LogP | [Result] | Lipinski's Rule: < 5 |

| Hydrogen Bond Donors | [Result] | Lipinski's Rule: < 5 |

| Hydrogen Bond Acceptors | [Result] | Lipinski's Rule: < 10 |

| Aqueous Solubility | [Result] | Higher values are generally preferred. |

| Ames Mutagenicity | [Predicted Positive/Negative] | Negative result is desirable. |

| hERG Inhibition | [Predicted Blocker/Non-blocker] | Non-blocker is desirable to avoid cardiotoxicity. |

Conclusion and Future Directions

This guide provides a structured, multi-tiered framework for the initial biological characterization of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential through validated in vitro assays, researchers can efficiently identify and prioritize its most promising therapeutic applications.

A compound that emerges as a "hit" from this screening cascade would warrant further investigation, including:

-

Lead Optimization: Synthesis of analogues to improve potency and selectivity (Structure-Activity Relationship studies).

-

Advanced Mechanistic Studies: Elucidation of the precise molecular target and signaling pathway.

-

In Vitro and Ex Vivo Studies: Evaluation in more complex models, such as co-cultures or tissue explants.

-

In Vivo Efficacy and Safety: Assessment in relevant animal models of disease to confirm therapeutic potential and evaluate the safety profile.

This rigorous, step-wise approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Books.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Scitechnol.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.).

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.

- Antibiotic susceptibility testing using minimum inhibitory concentr

- Transformer-Driven ADMET Screening for Efficient Drug Evalu

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). IONTOX.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.

- Drug Discovery and ADMET process: A Review. (n.d.). IJARBS.

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls.com.

- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.).

- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. (n.d.). BenchChem.

- ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate 1242260-85-0 wiki. (n.d.). Guidechem.

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).

- Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (2025).

- How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? (2014).

- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). NIH.

- Sulforhodamine B (SRB) Assay Protocol. (n.d.).

- Ethyl 4-chloro-8-cyanoquinoline-3-carboxyl

- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI.

- Cell Viability Assays. (2013). NIH.

- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.

- MTT assay protocol. (n.d.). Abcam.

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). NIH.

- Ethyl 4,8-dichloroquinoline-3-carboxyl

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed.

- Application Notes and Protocols for the Development of Dual COX/5-LOX Enzyme Inhibitors. (n.d.). BenchChem.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). NIH.

- Ethyl 8-bromo-4-chloroquinoline-3-carboxyl

- Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal.

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. ijmphs.com [ijmphs.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijarbs.com [ijarbs.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. protocols.io [protocols.io]

- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 25. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 26. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Initial Bioactivity Assessment of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Foreword: The Quinoline Scaffold and the Imperative for Novel Bioactivity Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its rigid, heterocyclic structure provides an excellent framework for molecular recognition by various biological targets. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a specific derivative within this esteemed class. As a novel chemical entity, its therapeutic potential is unknown. This guide, therefore, establishes a foundational strategy for its initial bioactivity assessment.

Our primary objective is to rationally and efficiently probe the compound's potential in two of the most prominent therapeutic areas for quinoline derivatives: oncology and infectious diseases.[3][4][5][6] This document provides not just protocols, but the scientific rationale behind each experimental choice, empowering researchers to generate robust, decision-enabling data for the subsequent stages of drug discovery.

Part 1: In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines

The first critical question for a potential anticancer agent is whether it can selectively inhibit the proliferation of cancer cells. We will employ a tiered approach, starting with a broad screen against a panel of representative cancer cell lines and a non-cancerous control to establish both potency and preliminary selectivity.

Causality Behind Experimental Choices

-

Assay Selection (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that serves as the gold standard for initial cytotoxicity screening.[7][8] Its principle rests on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cell proliferation.[8]

-

Cell Line Panel: A diversified panel is essential to avoid misleading, cell-line-specific results. We have selected:

-

MCF-7: An estrogen receptor-positive human breast cancer cell line, widely used as a model for breast cancer research.[7][9]

-

A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of cancer.[10]

-

HepG2: A human liver carcinoma cell line, crucial for assessing potential hepatotoxicity and anticancer effects in liver cancer.[10]

-

HEK293: A non-cancerous human embryonic kidney cell line, included to determine the compound's selectivity index (SI).[7][8] A high SI (ratio of toxicity in cancer cells vs. normal cells) is a hallmark of a promising drug candidate.

-

-

Controls: The integrity of the data hinges on appropriate controls.

Experimental Workflow: Cytotoxicity Assessment

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Protocol: MTT Assay

-

Cell Culture: Maintain human cancer cell lines (MCF-7, A549, HepG2) and the non-cancerous HEK293 line in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[9]

-

Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in sterile DMSO. Create a series of working solutions by serially diluting the stock in complete cell culture medium.[7][9]

-

Cell Seeding: Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with 100 µL of fresh medium containing the desired final concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for vehicle control (0.5% DMSO) and a positive control (Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10 minutes.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | Selectivity Index (SI)¹ |

| MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 0.9 ± 0.1 | 5.3 |

| A549 (Lung Cancer) | 12.1 ± 1.1 | 1.2 ± 0.2 | 3.7 |

| HepG2 (Liver Cancer) | 15.6 ± 1.9 | 1.5 ± 0.3 | 2.9 |

| HEK293 (Normal Kidney) | 45.2 ± 3.5 | 5.8 ± 0.6 | - |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Part 2: Antimicrobial Susceptibility Assessment

Quinolone-based compounds, such as the widely used fluoroquinolones, are known to target bacterial enzymes like DNA gyrase. Therefore, assessing the antibacterial potential of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a logical and critical next step.

Causality Behind Experimental Choices

-

Assay Selection (Broth Microdilution): This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] It is a quantitative method that provides more detailed information than qualitative disk diffusion tests.[13]

-

Bacterial Panel: The selection includes key pathogens representing both major bacterial groups:

-